molecular formula C7H12BrNO B1375171 3-Bromo-1-(propan-2-yl)pyrrolidin-2-one CAS No. 1309794-09-9

3-Bromo-1-(propan-2-yl)pyrrolidin-2-one

Cat. No. B1375171
CAS RN: 1309794-09-9
M. Wt: 206.08 g/mol
InChI Key: CHQRTHCYGHJYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(propan-2-yl)pyrrolidin-2-one (3-BP) is an organic compound with a variety of uses in chemical synthesis, scientific research, and industrial applications. 3-BP is an alkyl pyrrolidine derivative, and its structure is a cyclic amine with a bromine atom at the 3-position. It is a colorless, low-volatility liquid with a melting point of -13°C and a boiling point of 166°C. 3-BP is a relatively new compound, and its applications are still being explored.

Scientific Research Applications

Synthesis and Antibacterial Activity

Synthesis and Antibacterial Activity of Novel 4-Pyrrolidin-3-cyanopyridine Derivatives Research indicates the use of bromo-substituted pyrrolidine in synthesizing novel cyanopyridine derivatives, which, when evaluated for antimicrobial activity, showed promising results against a range of aerobic and anaerobic bacteria. Some derivatives were highly active with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).

Molecular Geometry and Structure Analysis

Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine This study delved into the crystal and molecular structure of a bromo-substituted compound, focusing on its molecular geometry in solid state and the presence of intermolecular hydrogen bonding and π-π interactions, which are crucial for understanding the compound's stability and interactions (Rodi et al., 2013).

Novel Compound Synthesis

Synthesis of 2-Pyrrolydinyl-1,3-Dithiolium Derivatives from Propiophenones This research highlighted the synthesis of novel bromo-substituted dithiolium derivatives from propiophenones, providing insights into the structural and spectroscopic characterization of these compounds. This demonstrates the versatility of bromo-substituted pyrrolidines in synthesizing structurally diverse and potentially bioactive compounds (Sarbu et al., 2019).

properties

IUPAC Name

3-bromo-1-propan-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-5(2)9-4-3-6(8)7(9)10/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQRTHCYGHJYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(propan-2-yl)pyrrolidin-2-one

CAS RN

1309794-09-9
Record name 3-bromo-1-(propan-2-yl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(propan-2-yl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-(propan-2-yl)pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
3-Bromo-1-(propan-2-yl)pyrrolidin-2-one
Reactant of Route 4
3-Bromo-1-(propan-2-yl)pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
3-Bromo-1-(propan-2-yl)pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
3-Bromo-1-(propan-2-yl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.